4-(1H-1,2,3-benzotriazol-1-yl)pyrimidin-2-amine
Overview
Description
4-(1H-1,2,3-Benzotriazol-1-yl)pyrimidin-2-amine is a chemical compound that features a benzotriazole moiety attached to a pyrimidine ring
Mechanism of Action
Target of Action
Similar compounds have been reported to target tubulin and heat shock protein 90 (HSP90) , suggesting potential targets for this compound.
Mode of Action
It’s suggested that similar compounds bind to the colchicine binding site of tubulin , inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis . Another potential mode of action could be the inhibition of HSP90, a chaperone protein involved in the proper folding of several client proteins, many of which are involved in cell growth and survival .
Biochemical Pathways
Inhibition of tubulin could disrupt the mitotic spindle assembly, affecting cell division . Inhibition of HSP90 could lead to the degradation of its client proteins, affecting multiple cellular pathways .
Pharmacokinetics
The drug-likeness of similar compounds has been investigated, suggesting potential pharmacokinetic properties .
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines . This suggests that 4-(1H-1,2,3-benzotriazol-1-yl)pyrimidin-2-amine could potentially exhibit anti-cancer properties.
Biochemical Analysis
Biochemical Properties
4-(1H-1,2,3-benzotriazol-1-yl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s benzotriazole group can form hydrogen bonds and π-π stacking interactions with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity. For instance, it may inhibit protein kinases by binding to the ATP-binding site, thereby affecting phosphorylation processes .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis by disrupting mitochondrial function and activating caspases. Additionally, it can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . In normal cells, the compound’s impact may vary, potentially causing less pronounced effects due to differential expression of target proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The compound can inhibit enzyme activity by occupying the active site or allosteric sites, preventing substrate binding or catalysis. Additionally, it may activate certain pathways by binding to receptors and triggering downstream signaling cascades. Changes in gene expression induced by this compound are often mediated through transcription factors that respond to altered signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability is a critical factor, as it may degrade under certain conditions, affecting its efficacy. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes or changes in membrane transport proteins. These adaptations can influence the compound’s long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without significant toxicity. At higher doses, toxic effects can occur, including hepatotoxicity, nephrotoxicity, and hematological abnormalities. Threshold effects are often observed, where a small increase in dosage leads to a disproportionate increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which hydroxylate the benzotriazole ring, leading to the formation of more polar metabolites that are excreted in the urine. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, such as glycolysis or the tricarboxylic acid cycle, thereby altering cellular energy production and biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-benzotriazol-1-yl)pyrimidin-2-amine typically involves the reaction of 1H-benzotriazole with a suitable pyrimidine derivative. One common method is the nucleophilic substitution reaction where 1H-benzotriazole is reacted with 2-chloropyrimidine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-Benzotriazol-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The benzotriazole moiety can act as a leaving group in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like hydrogen peroxide (H2O2) in the presence of a base can be used for oxidation reactions.
Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) can be employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution with different nucleophiles can yield a variety of substituted pyrimidine derivatives.
Scientific Research Applications
4-(1H-1,2,3-Benzotriazol-1-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-Triazol-1-yl)benzamides: These compounds are similar in structure and have been studied as inhibitors of heat shock protein 90 (HSP90).
Benzotriazole Derivatives: Other benzotriazole derivatives have been explored for their anticancer, antifungal, antibacterial, and antiviral activities.
Uniqueness
4-(1H-1,2,3-Benzotriazol-1-yl)pyrimidin-2-amine is unique due to its combination of a benzotriazole moiety with a pyrimidine ring. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(benzotriazol-1-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c11-10-12-6-5-9(13-10)16-8-4-2-1-3-7(8)14-15-16/h1-6H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUPYEIXIUWMBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=NC(=NC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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